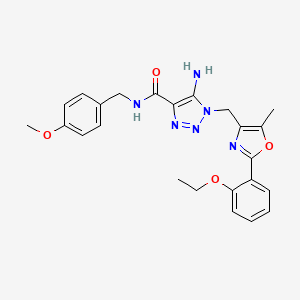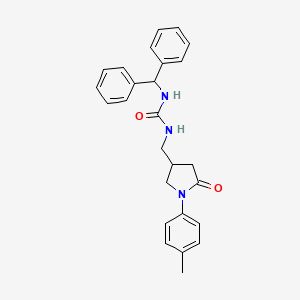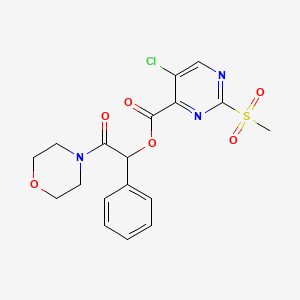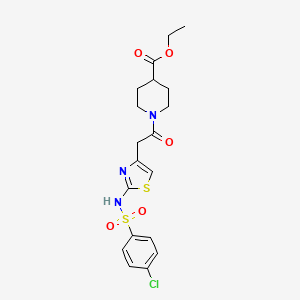
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as "BAY 73-6691" and is a selective inhibitor of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in regulating the cardiovascular system.
作用機序
BAY 73-6691 works by selectively inhibiting N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide, BAY 73-6691 reduces the production of cGMP, which leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have potent vasodilatory effects, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure. In addition, BAY 73-6691 has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases. BAY 73-6691 has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of BAY 73-6691 is its selectivity for N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide, which makes it a valuable tool for studying the role of N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide in various physiological processes. However, one of the limitations of BAY 73-6691 is its relatively short half-life, which makes it challenging to use in in vivo experiments. In addition, BAY 73-6691 can be challenging to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the research on BAY 73-6691. One area of research is the development of more potent and selective N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide inhibitors. Another area of research is the use of BAY 73-6691 in combination with other drugs for the treatment of various diseases. Finally, the use of BAY 73-6691 in the development of new diagnostic tools for cardiovascular and neurological diseases is also an area of future research.
In conclusion, BAY 73-6691 is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its selectivity for N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide makes it a valuable tool for studying the role of N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide in various physiological processes. The development of more potent and selective N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide inhibitors, the use of BAY 73-6691 in combination with other drugs, and the development of new diagnostic tools are all areas of future research.
合成法
The synthesis of BAY 73-6691 involves several steps, starting with the reaction of 3-methoxy-4-hydroxybenzaldehyde with methyl isobutyryl chloride to form 3-methoxy-4-(methyl-1-oxobutoxy)benzaldehyde. This intermediate is then reacted with difluoromethoxybenzene in the presence of a base to form the corresponding ketone. The final step involves the reaction of the ketone with cyanamide and ammonium chloride to form BAY 73-6691.
科学的研究の応用
BAY 73-6691 has been extensively studied for its potential use in various research applications. One of the key areas of research is the cardiovascular system, where N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide plays a crucial role. BAY 73-6691 has been shown to have potent vasodilatory effects, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-4-14(2,8-17)18-12(19)9-5-6-10(21-13(15)16)11(7-9)20-3/h5-7,13H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUXURYEYOWEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839724.png)
![Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2839725.png)
![1-(4-Methylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2839726.png)

![Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2839729.png)
![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(2-methoxy-4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2839732.png)
![1-[(4-Fluorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2839733.png)


![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2839736.png)
![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)

![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)